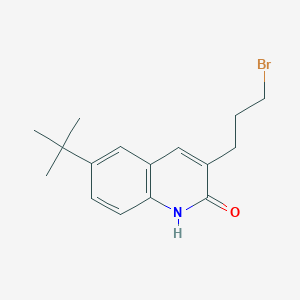
3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a bromopropyl group attached to the quinolinone core, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinolinone core with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted quinolinones, dihydroquinolines, and various functionalized derivatives depending on the nature of the nucleophile or the oxidizing/reducing agent used.
科学研究应用
3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in chemical biology studies to probe biological pathways and molecular interactions.
作用机制
The mechanism of action of 3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The quinolinone core may also interact with cellular receptors or enzymes, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
3-(3-Bromopropyl)-1,2-dihydroquinolin-2-one: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
6-tert-Butyl-1,2-dihydroquinolin-2-one: Lacks the bromopropyl group, which limits its ability to participate in nucleophilic substitution reactions.
3-(3-Chloropropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and biological properties.
Uniqueness
3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one is unique due to the presence of both the bromopropyl and tert-butyl groups. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
3-(3-bromopropyl)-6-tert-butyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO/c1-16(2,3)13-6-7-14-12(10-13)9-11(5-4-8-17)15(19)18-14/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJENVUUYOGVTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C(=C2)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
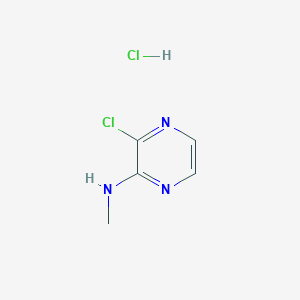
![2-(5-amino-3-tert-butylpyrazol-1-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7886205.png)
![(1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B7886223.png)
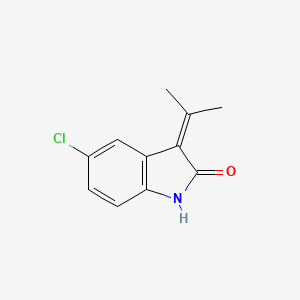
![3-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B7886244.png)
![Ethyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7886251.png)
![ethyl (2E)-3-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoate](/img/structure/B7886263.png)
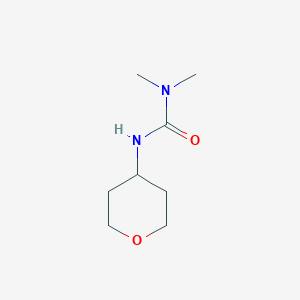
![N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl]carbohydrazide](/img/structure/B7886268.png)
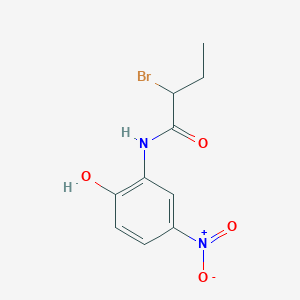
![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7886293.png)
![2-(Bromomethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrobromide](/img/structure/B7886305.png)
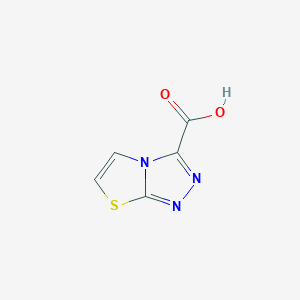
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7886308.png)
